Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride
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Overview
Description
Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride is a research chemical . Its molecular formula is C8H13ClN2O2. The parent compound, Ethyl 3,5-dimethylpyrazole-4-carboxylate, has a molecular formula of C8H12N2O2 .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole . In another example, 3-substituted ethyl pyrazole-5-sulfonylacetate derivatives were synthesized by the reaction of 3-substituted ethyl 5-bromo-N-methyl-pyrazole-4-carboxylates with ethyl bromoacetate and sodium sulfide in DMF .Molecular Structure Analysis
The molecular structure of Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride consists of a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms .Chemical Reactions Analysis
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They exhibit tautomerism, which may influence their reactivity .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride is 204.654. The parent compound, Ethyl 3,5-dimethylpyrazole-4-carboxylate, has a molecular weight of 168.19 g/mol .Scientific Research Applications
Thermally Reversible Photochromism
Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, a derivative of Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride, has been studied for its thermally reversible photochromism properties. The compound exhibits coloration when exposed to 366-nm light irradiation at room temperature, and the coloration disappears upon melting or dissolution in solvents. This property is attributed to photochemical intramolecular hydrogen abstraction, highlighting its potential application in materials science, particularly in creating smart materials with color-changing capabilities (Yokoyama et al., 2004).
Hydrogen-bonding Patterns in Derivatives
The hydrogen-bonding patterns in various derivatives of Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride have been extensively analyzed. These studies provide insights into the molecular structures and potential applications in designing compounds with specific properties like increased stability and reactivity, which are crucial in pharmaceuticals and materials science (Senge & Smith, 2005).
Fungicidal and Plant Growth Regulation Activities
Ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate, another derivative, has demonstrated potential fungicidal and plant growth regulation activities. This indicates its possible application in agriculture for managing plant diseases and growth regulation, contributing to enhanced crop yield and protection (Minga, 2005).
Corrosion Inhibition in Steel
Ethyl 5,5′-dimethyl-1′H-1,3′-bipyrazole-3 carboxylate, a bipyrazolic derivative, exhibits substantial corrosion inhibition properties for steel in hydrochloric acid solution, suggesting its use in industrial applications to enhance the lifespan and durability of metal structures and components (Tebbji et al., 2005).
Application in Drug Discovery and Synthesis
The compound is involved in a one-pot approach to synthesize ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates, indicating its utility in streamlined synthesis processes that are vital in drug discovery and organic chemistry (Zhai et al., 2013). Moreover, its derivatives have been synthesized as part of a study on potential antimicrobial and anticancer agents, demonstrating the compound's significance in the development of new therapeutic drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety And Hazards
properties
IUPAC Name |
ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-4-12-8(11)7-5(2)9-10-6(7)3;/h4H2,1-3H3,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGZCHFHAGNIRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride | |
CAS RN |
1305320-57-3 |
Source
|
Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305320-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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